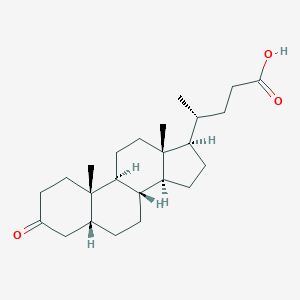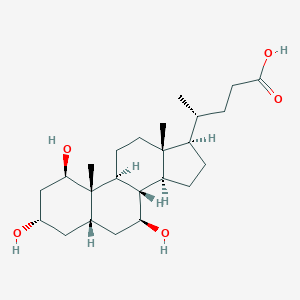![molecular formula C13H19NO2 B033470 (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide CAS No. 141552-89-8](/img/structure/B33470.png)
(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenoxy group substituted with two methyl groups at the 2 and 6 positions, an acetamide group, and a chiral center at the methylethyl group, making it an interesting subject for research in organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylphenol and ®-1-chloro-2-methylpropane.
Formation of Phenoxy Intermediate: 2,6-dimethylphenol is reacted with a base such as sodium hydroxide to form the phenoxide ion, which then undergoes nucleophilic substitution with ®-1-chloro-2-methylpropane to yield ®-2-(2,6-dimethylphenoxy)-1-methylethane.
Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form ®-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide.
Industrial Production Methods
In an industrial setting, the production of ®-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and chiral synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral center and functional groups.
Medicine
Potential applications in medicine include the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes. Its structural similarity to other bioactive compounds makes it a candidate for drug design and discovery.
Industry
In the industrial sector, ®-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide can be used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of ®-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group and acetamide moiety can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. The chiral center plays a crucial role in determining the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyphenyl isocyanate: Used for amine protection/deprotection sequences.
N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives: Inhibit bacterial RNA polymerase and exhibit antimicrobial activity.
Uniqueness
®-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide stands out due to its specific substitution pattern on the phenoxy group and the presence of a chiral center, which imparts unique stereochemical properties and potential biological activity. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance in scientific research and industrial applications.
Propriétés
IUPAC Name |
N-[(2R)-1-(2,6-dimethylphenoxy)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9-6-5-7-10(2)13(9)16-8-11(3)14-12(4)15/h5-7,11H,8H2,1-4H3,(H,14,15)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSFMKGQWLZMOJ-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OC[C@@H](C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
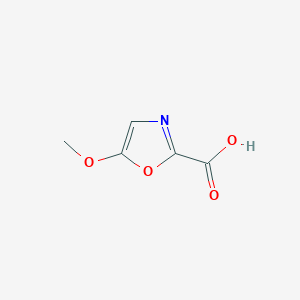
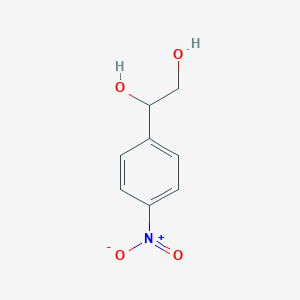
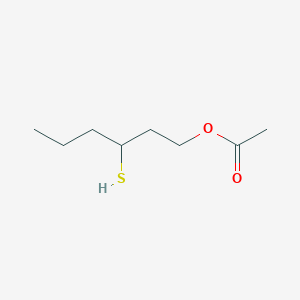
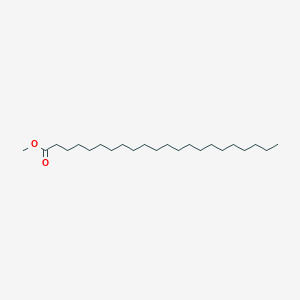
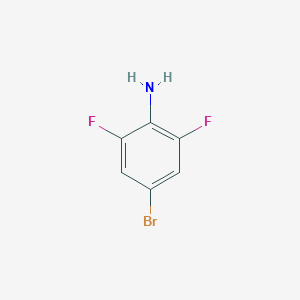
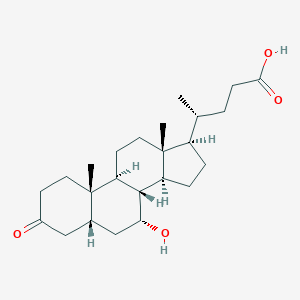
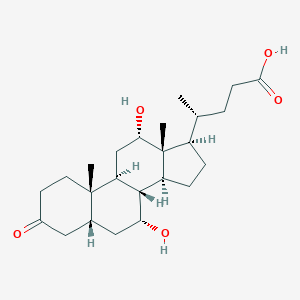
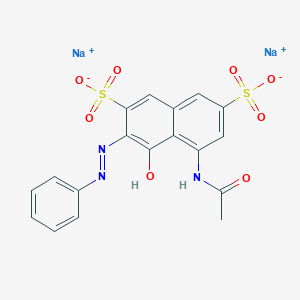
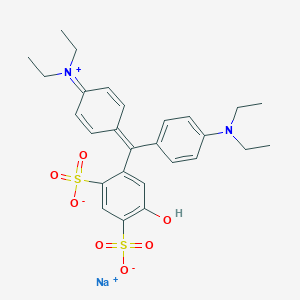
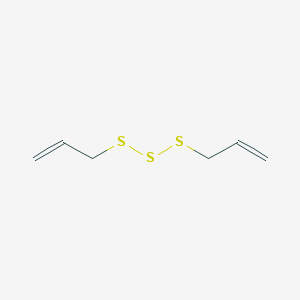
![(1S,2R,5S,7R,8R,10S,11S,14R,15R)-14-[(E,2R,5S)-5-Ethyl-6-methylhept-3-en-2-yl]-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane](/img/structure/B33415.png)

